![molecular formula C8H13ClFNO B1476318 2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2092239-46-6](/img/structure/B1476318.png)
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one
Overview
Description
2-Chloro-1-(3-(fluoromethyl)piperidin-1-yl)ethan-1-one, also known as 2-Chloro-1-Fluoropiperidine, is an organic compound with a wide range of applications in scientific research, industrial manufacturing, and drug development. It is a colorless, volatile liquid with a molecular weight of 197.54 g/mol and a boiling point of 93.7 °C. 2-Chloro-1-Fluoropiperidine is a versatile compound that can be used in a variety of laboratory experiments and industrial processes.
Scientific Research Applications
Synthesis Techniques and Reactivity
- A study demonstrated facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines, which could be relevant for understanding the synthetic pathways that might apply to the compound (Latif, Rady, & Döupp, 2003).
- Research on the synthesis, spectroscopic characterization, and analysis of certain fluorobenzo and piperidinyl ethanone derivatives provides insights into the chemical reactivity and potential applications of similar compounds (Govindhan et al., 2017).
Potential Applications
- The preparation of Cd(II) Schiff base complexes for corrosion inhibition on mild steel highlights the potential application of related compounds in materials science and corrosion engineering (Das et al., 2017).
- A study on the conformational analysis and crystal structure of specific chloro-fluorobenzoyl-piperidinyl methylamine derivatives could indicate the utility of related structures in crystallography and material science (Ribet et al., 2005).
properties
IUPAC Name |
2-chloro-1-[3-(fluoromethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClFNO/c9-4-8(12)11-3-1-2-7(5-10)6-11/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRDPBYGHKPAAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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